3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 1-methyl-3-(1,1-difluoroethyl)-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium-based catalyst and requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Oxidation and Reduction: The difluoroethyl group can undergo oxidation to form corresponding carbonyl compounds, while reduction can yield hydrocarbon derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid surrogate to form carbon-carbon bonds
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce carbonyl derivatives .
Scientific Research Applications
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The difluoroethyl group and dioxaborolane moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-difluoroethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(1,1-difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits unique properties due to the presence of the pyrazole ring. This structural feature imparts distinct electronic and steric characteristics, enhancing its reactivity and binding interactions in various applications .
Properties
Molecular Formula |
C12H19BF2N2O2 |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H19BF2N2O2/c1-10(2)11(3,4)19-13(18-10)8-7-17(6)16-9(8)12(5,14)15/h7H,1-6H3 |
InChI Key |
CNFPGBSYRQVDDG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)(F)F)C |
Origin of Product |
United States |
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